1-(2-Chlorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3OS/c19-16-3-1-2-4-17(16)21-18(23)20-11-14-5-8-22(9-6-14)12-15-7-10-24-13-15/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRETWLPHNISOOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting thiophene-3-carboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.
Urea Formation: The piperidine intermediate is then reacted with 2-chlorophenyl isocyanate under controlled conditions to form the final urea compound. This step often requires a solvent like dichloromethane and a catalyst such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is not fully understood but is believed to involve interaction with specific molecular targets such as receptors or enzymes. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on Molecular Properties
Table 1: Key Structural Features and Molecular Properties
Key Observations:
- Lipophilicity: The target compound’s thiophene and chlorophenyl groups likely confer higher logP than polar derivatives (e.g., hydroxymethylphenyl in ) but lower than adamantane-containing ACPU .
- Biological Activity: Ureas with bulky substituents (e.g., adamantyl in ACPU) often target enzymes like sEH, while pyridine-based analogues () show kinase modulation. The thiophene in the target compound may enable unique π-π interactions with aromatic residues in targets .
- Synthetic Accessibility: Piperidine-thiophene coupling (as in the target compound) may achieve moderate yields (~60–70%), comparable to EDCI/DMAP-mediated syntheses in .
Pharmacokinetic and Stability Considerations
- Metabolic Stability: Thiophene rings are generally resistant to oxidative metabolism, unlike adamantane () or sulfonyl groups (), which may undergo phase I oxidation or hydrolysis .
- Solubility: The absence of polar groups (e.g., sulfonyl in ) suggests the target compound may require formulation enhancements for aqueous solubility.
Biological Activity
1-(2-Chlorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea, also known by its CAS number 1234852-27-7, is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The chemical structure of the compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂ClN₃O₂S |
| Molecular Weight | 391.9 g/mol |
| CAS Number | 1234852-27-7 |
The biological activity of this compound is primarily linked to its interaction with various biological targets. Studies suggest that it may exert its effects through modulation of neurotransmitter systems and inflammatory pathways.
Key Mechanisms:
- Inhibition of Pain Pathways: The compound has shown potential in managing pain and inflammation with minimal ulcerogenic effects, making it a candidate for safer analgesic therapies .
- Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound exhibit antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli .
Pain and Inflammation
A study conducted on the anti-inflammatory effects of a related thiourea derivative demonstrated that it significantly reduced nociceptive responses in animal models. The compound was tested at various doses (15 mg/kg, 30 mg/kg, and 45 mg/kg) against established NSAIDs like aspirin and indomethacin, showing comparable efficacy with a lower incidence of gastrointestinal side effects .
Antimicrobial Properties
Research into the antimicrobial activity of similar compounds revealed significant inhibitory effects against various bacterial strains. For instance, MIC values for certain derivatives were reported as low as 0.0039 mg/mL against S. aureus, indicating strong antibacterial potential .
Case Studies
- Analgesic Efficacy in Animal Models:
- Antimicrobial Testing:
Q & A
Synthesis Optimization
Q: How can researchers optimize the multi-step synthesis of 1-(2-Chlorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea to improve yield and purity? A:
- Key Steps :
- Intermediate Preparation : Synthesize the piperidin-4-ylmethyl precursor via alkylation of piperidine with thiophen-3-ylmethyl halides under inert conditions.
- Coupling Reaction : Use coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (CH₂Cl₂) or DMF to facilitate urea bond formation between the chlorophenyl isocyanate and the piperidine intermediate .
- Purification : Employ column chromatography or preparative HPLC to isolate the product. Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
- Optimization Tips :
Structural Characterization
Q: What analytical techniques are critical for confirming the structural integrity of this compound? A:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : ESI-MS (m/z 387.54 [M+H]⁺) validates molecular weight .
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Biological Activity Screening
Q: Which in vitro assays are suitable for evaluating the compound’s biological activity? A:
- Enzyme Inhibition :
- Anti-inflammatory Activity :
- Cytotoxicity Screening :
- MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity (therapeutic index >10) .
Mechanism of Enzyme Inhibition
Q: What is the hypothesized mechanism of soluble epoxide hydrolase (sEH) inhibition by this compound? A:
- Binding Mode : The urea moiety forms hydrogen bonds with Asp335 and Tyr466 in the sEH active site, while the chlorophenyl and thiophene groups occupy hydrophobic pockets .
- Pharmacodynamic Evidence :
- Increased epoxyeicosatrienoic acid (EET) levels in liver microsomes (2–3 fold at 1 µM), confirming target engagement .
- Molecular docking (AutoDock Vina) predicts a binding affinity (ΔG) of −9.2 kcal/mol .
Structure-Activity Relationship (SAR) Studies
Q: How do structural modifications (e.g., substituent changes) affect biological activity? A:
- Critical Substituents :
- Thiophene vs. Furan : Replacing thiophen-3-ylmethyl with furan-2-ylmethyl reduces sEH inhibition (IC₅₀ increases from 50 nM to 200 nM) due to weaker π-π stacking .
- Chlorophenyl Position : Para-substituted chlorophenyl analogs show 2–3x lower potency than ortho-substituted derivatives .
- Piperidine Modifications :
- Methylsulfonyl substitution on piperidine enhances metabolic stability (t₁/₂ >120 min in liver microsomes) but reduces solubility .
In Vitro/In Vivo Efficacy
Q: How should researchers design experiments to evaluate in vitro target engagement and in vivo efficacy? A:
- In Vitro :
- In Vivo :
Data Contradiction Analysis
Q: How can researchers resolve contradictions between enzyme inhibition data and cellular activity? A:
- Potential Causes :
- Mitigation Strategies :
- Use prodrugs (e.g., ester derivatives) to enhance bioavailability.
- Perform kinome-wide profiling (Eurofins KinaseScan) to identify off-target interactions .
Advanced Analytical Techniques
Q: Which advanced techniques are recommended for studying metabolic stability and degradation pathways? A:
- Metabolic Stability :
- Degradation Pathways :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
